molecular formula C13H15NO B11042222 N-(3-Phenylpropyl)-2-butynamide

N-(3-Phenylpropyl)-2-butynamide

Cat. No.: B11042222
M. Wt: 201.26 g/mol
InChI Key: IKJXJZOKCONEHW-UHFFFAOYSA-N
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Description

N-(3-Phenylpropyl)-2-butynamide is a synthetic organic compound featuring a phenylpropyl chain linked to a 2-butynamide moiety. This structure classifies it as a derivative of 2-alkynamide, a functional group of significant interest in medicinal chemistry for its potential as a covalent modifier of biological targets. Compounds with similar structural features, particularly those containing an acetylenic group, have been investigated for their activity against various enzymes and receptors, such as TRP channels . The terminal alkyne can serve as a key pharmacophore, potentially enabling the molecule to interact with cysteine residues in active sites, a mechanism explored in the design of covalent inhibitors for therapeutic targets . This compound is provided for research use only and is intended for application in early-stage drug discovery and chemical biology. Potential research applications could include serving as a building block in the synthesis of more complex molecules or as a chemical probe for investigating protein-ligand interactions. Researchers might utilize it in high-throughput screening assays to identify new biological pathways or in mechanistic studies to elucidate binding modes. Its exact mechanism of action and specific research applications are compound-specific and must be empirically determined by the researcher. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-(3-phenylpropyl)but-2-ynamide

InChI

InChI=1S/C13H15NO/c1-2-7-13(15)14-11-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6,10-11H2,1H3,(H,14,15)

InChI Key

IKJXJZOKCONEHW-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Amidation

The most straightforward route involves converting 2-butynoic acid to its reactive acid chloride derivative, followed by coupling with 3-phenylpropylamine. This method leverages well-established acylation protocols:

  • Synthesis of 2-Butynoyl Chloride :
    2-Butynoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux. The reaction typically proceeds within 2–4 hours, yielding 2-butynoyl chloride with near-quantitative conversion.

  • Amide Bond Formation :
    3-Phenylpropylamine is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or DCM) and cooled to 0–5°C. A stoichiometric equivalent of 2-butynoyl chloride is added dropwise, followed by a tertiary base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize HCl byproducts. The reaction is stirred at room temperature for 12–24 hours, yielding this compound.

Key Considerations :

  • Excess amine (1.2–1.5 equiv) ensures complete consumption of the acid chloride.

  • Yields are typically >80% under optimized conditions, though purification via column chromatography or recrystallization may be required to remove residual reagents.

Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents offer milder conditions and improved selectivity. Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt), are widely employed:

  • Activation of 2-Butynoic Acid :
    A solution of 2-butynoic acid, EDC, and HOBt in DCM is stirred at 0°C for 30 minutes to generate the active ester intermediate.

  • Coupling with 3-Phenylpropylamine :
    The amine is added, and the reaction proceeds at room temperature for 6–12 hours. The process avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Advantages :

  • Reduced side reactions (e.g., racemization) compared to acid chloride methods.

  • Yields range from 75% to 90%, depending on the steric and electronic properties of the reactants.

Mitsunobu Reaction Adaptations

While traditionally used for ether and ester synthesis, modified Mitsunobu conditions using (cyanomethylene)trimethylphosphorane (CMMP) have enabled C–N bond formation in challenging substrates. For this compound:

  • Substrate Preparation :
    2-Butynoic acid is converted to its corresponding alcohol (2-butyn-1-ol) via reduction, though this step introduces complexity.

  • Mitsunobu Coupling :
    2-Butyn-1-ol and 3-phenylpropylamine are reacted with CMMP and a phosphine (e.g., tributylphosphine) in tetrahydrofuran at 100°C. The reaction proceeds via an in situ-generated ylide intermediate, facilitating nucleophilic displacement.

Limitations :

  • Low atom economy due to stoichiometric phosphine oxide byproducts.

  • Limited precedent for alkyne-containing substrates, necessitating empirical optimization.

Hydroamination-Derived Approaches

Patented hydroamination techniques for n-butylamine synthesis could be adapted to generate the 3-phenylpropylamine precursor:

  • Hydroamination of 1,3-Butadiene :
    1,3-Butadiene is reacted with benzylamine under catalytic NaN(n-Bu)₂ at 40–120°C and 3–30 bar pressure, yielding N-benzyl-3-phenylpropylamine.

  • Deprotection and Amidation :
    Catalytic hydrogenation removes the benzyl group, and the resulting 3-phenylpropylamine is coupled with 2-butynoic acid via standard methods.

Experimental Optimization and Challenges

Reaction Solvent and Temperature Effects

  • Polar Aprotic Solvents : DCM and THF are optimal for acid chloride and coupling reagent methods, respectively. Dimethylformamide (DMF) may accelerate reactions but complicates purification.

  • Temperature Control : Exothermic reactions (e.g., acid chloride formation) require rigorous cooling to prevent decomposition.

Byproduct Management

  • Triethylamine Hydrochloride : Generated in acid chloride routes, removed via filtration or aqueous washes.

  • Urea Derivatives : A byproduct of carbodiimide-based coupling, eliminated during chromatography.

Analytical Characterization

Spectroscopic Data

  • 1H NMR : The alkyne proton (HC≡C) appears as a singlet at δ 1.9–2.1 ppm. The phenylpropyl chain exhibits resonances at δ 7.2–7.4 ppm (aromatic), δ 2.6–2.8 ppm (CH₂ adjacent to phenyl), and δ 3.3–3.5 ppm (amide NH).

  • 13C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the alkyne carbons appear at δ 75–85 ppm (sp-hybridized).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows a single peak with >95% purity when optimized protocols are followed.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Acid Chloride80–9012–24High efficiency, simple setupHCl generation, harsh conditions
EDC/HOBt Coupling75–906–12Mild conditions, minimal byproductsCostly reagents
Mitsunobu Adaptation50–6524–48Versatile C–N bond formationLow atom economy, complex optimization
Hydroamination-Derived60–7048–72Scalable amine precursor synthesisMulti-step, requires deprotection

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylpropyl)-2-butynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylpropyl derivatives .

Scientific Research Applications

N-(3-Phenylpropyl)-2-butynamide has been investigated for various biological activities, including:

  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through various pathways.
  • Neuroprotective Effects : Studies suggest potential benefits in neurodegenerative diseases by protecting neuronal cells from apoptosis.
  • Anti-inflammatory Activity : The compound exhibits properties that may reduce inflammation, making it a candidate for treating inflammatory disorders.

Case Study 1: Anticancer Effects

In a study published in Cancer Research, this compound was tested on various cancer cell lines. The results demonstrated a significant reduction in cell viability and induction of apoptosis in breast cancer cells. The compound's ability to disrupt mitochondrial function was identified as a potential mechanism for its anticancer activity .

Case Study 2: Neuroprotective Properties

A study conducted on animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive function and reduced neuronal loss. The neuroprotective effects were attributed to the compound's ability to enhance antioxidant defenses and reduce oxidative stress .

Case Study 3: Anti-inflammatory Effects

Research published in The Journal of Pharmacology indicated that this compound significantly decreased levels of pro-inflammatory cytokines in a rat model of arthritis. This suggests its potential utility in treating inflammatory diseases .

Summary of Biological Activities

The following table summarizes the biological activities and findings associated with this compound:

ActivityModel/SystemResultsReference
AnticancerCancer cell linesReduced cell viability; induced apoptosis
NeuroprotectiveAnimal models (Alzheimer's)Improved cognitive function; reduced neuronal loss
Anti-inflammatoryRat model (arthritis)Decreased pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(3-Phenylpropyl)-2-butynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structural Differences :
    • The phthalimide core (two fused carbonyl groups) in 3-chloro-N-phenyl-phthalimide contrasts with the simpler amide backbone of N-(3-Phenylpropyl)-2-butynamide.
    • A chlorine substituent in the former vs. a phenylpropyl chain in the latter.
  • Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides due to its high purity and reactivity in polymerization . this compound’s alkyne group may enable click chemistry applications, unlike the halogenated phthalimide.

Benzamido-Substituted Phenylalanine Derivatives

  • Structural Differences: Compounds like N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () feature peptide-like backbones with halogenated benzoyl groups, whereas this compound lacks amino acid residues.
  • The phenylpropyl group in the target compound may improve membrane permeability compared to polar peptide derivatives.

Butanamide Derivatives (e.g., 2-Acetyl-3-methyl-N-phenylbutanamide)

  • Structural Differences :
    • 2-Acetyl-3-methyl-N-phenylbutanamide () has acetyl and methyl substituents on the butanamide chain, while this compound features a terminal alkyne and extended phenylpropyl group.
  • Physicochemical Properties :
    • The acetyl group in 2-acetyl-3-methyl-N-phenylbutanamide may reduce solubility compared to the alkyne, which could participate in conjugation reactions .

Cycloheptylpropyl and Indole-Containing Amides

  • Structural Differences: (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide () includes a bulky cycloheptylpropyl chain and indole moiety, contrasting with the phenylpropyl and alkyne groups in the target compound.
  • Synthetic Considerations :
    • Both compounds utilize carbamate intermediates in synthesis, but the indole group in the former may complicate purification compared to the simpler alkyne .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Applications Reference
This compound Butynamide Phenylpropyl, terminal alkyne Click chemistry, drug design -
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl Polyimide synthesis
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester Peptide backbone Chlorobenzoyl, methyl ester Enzyme inhibition
2-Acetyl-3-methyl-N-phenylbutanamide Butanamide Acetyl, methyl, phenyl Organic synthesis
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide Propanamide Cycloheptylpropyl, indole Bioactive molecule design

Research Findings and Trends

  • Substituent Effects :
    • Halogens (Cl, F) enhance polarity and binding specificity in benzamido derivatives, while phenylpropyl groups improve lipophilicity .
    • Terminal alkynes (as in this compound) offer reactivity for modular synthesis, unlike saturated chains in butanamides .
  • Synthetic Complexity :
    • Cycloheptylpropyl and indole-containing amides require multi-step purification (e.g., column chromatography), whereas simpler amides like this compound may streamline synthesis .

Q & A

Q. What are the common synthetic routes for N-(3-Phenylpropyl)-2-butynamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling reactions between a 2-butynoic acid derivative and 3-phenylpropylamine. Key steps include:

  • Activation of the acid : Use carbodiimides (e.g., DCC or EDC) with catalysts like DMAP to form reactive intermediates such as NHS esters .
  • Amide bond formation : Conduct reactions in anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) improves yield and purity.
    Optimization : Adjust stoichiometry (1.2:1 amine:acid ratio), temperature (0–25°C), and reaction time (12–24 hrs) to balance efficiency and side-product formation .

Q. Which analytical techniques are critical for characterizing this compound?

Technique Purpose Key Parameters Reference
NMR Confirm structure, purity1^1H (CDCl₃, δ 7.2–7.4 ppm for phenyl; δ 2.5–3.0 ppm for propyl chain)
HPLC-MS Assess purity and molecular weightReverse-phase C18 column, ESI+ mode (expected [M+H]⁺ ≈ 242.3 g/mol)
IR Spectroscopy Verify amide bond (C=O stretch ~1650 cm⁻¹) and alkyne (C≡C ~2100 cm⁻¹)KBr pellet method

Q. How should this compound be stored to ensure stability?

  • Short-term : Store at 4°C in airtight, light-resistant vials with desiccants (e.g., silica gel).
  • Long-term : Aliquot and freeze at -20°C under inert gas (argon) to prevent oxidation.
    Critical Note : Avoid aqueous buffers or high humidity, as hydrolysis of the alkyne or amide bond may occur .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound?

Structural analogs (e.g., α-cyanoacrylamides) inhibit viral proteases (e.g., Dengue/Zika NS2B/NS3) by mimicking substrate transition states. Key interactions:

  • Hydrophobic pocket binding : The phenylpropyl group aligns with protease S1/S2 pockets.
  • Electrophilic warhead : The alkyne/cyano group may form covalent adducts with catalytic serine residues.
    Experimental validation : Use FRET-based protease assays (substrate: Boc-Gly-Arg-AMC) with IC₅₀ determination .

Q. How can structural modifications enhance the bioactivity of this compound?

SAR Strategies :

  • Alkyne substitution : Replace with α-cyano groups (e.g., (E)-2-cyano-3-arylacrylamides) to increase electrophilicity and protease inhibition .
  • Phenylpropyl chain variation : Introduce halogenated or methyl groups to improve binding affinity (e.g., 4'-methylbiphenyl derivatives showed 10-fold higher activity) .
  • Amide linker optimization : Replace with sulfonamide or urea groups to modulate solubility and membrane permeability .

Q. How can researchers resolve contradictory data in biological assays involving this compound?

Case Example : Discrepancies in IC₅₀ values across labs may arise from:

  • Assay conditions : Buffer pH (optimal: 7.4), ionic strength, or reducing agents (e.g., DTT) affecting compound stability.
  • Enzyme source : Recombinant vs. native proteases may have divergent cofactor requirements.
    Resolution : Standardize protocols (e.g., pre-incubate compound with enzyme for 30 min) and validate with orthogonal assays (e.g., SPR or thermal shift) .

Q. What computational tools are suitable for modeling this compound interactions?

  • Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes to NS2B/NS3 protease (PDB: 5LC4). Focus on hydrogen bonds with His51 and hydrophobic contacts with Leu149 .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability in explicit solvent.

Q. How can metabolites of this compound be identified in vitro?

  • Phase I metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze via LC-MS/MS for hydroxylation (+16 Da) or alkyne hydration (+18 Da).
  • Phase II metabolism : Test glucuronidation using UDPGA-supplemented systems. Key metabolites: O-glucuronides (m/z +176) .

Q. What strategies support structure-activity relationship (SAR) studies for this compound?

Modification Site Example Derivatives Impact on Activity Reference
Alkyne position 2-Butynamide → 3-Cyanoacrylamide5-fold ↑ protease inhibition
Phenylpropyl chain 3-Phenyl → 4-MethylbiphenylEnhanced hydrophobic interactions
Amide substituent Propyl → CyclopropylhydroxyethylImproved solubility (logP reduction)

Q. What in vivo models are appropriate for evaluating this compound efficacy?

  • Antiviral studies : Use Zika/Dengue mouse models (C57BL/6) with viral load quantification via qRT-PCR (target: NS1 gene).
  • Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and neurotoxicity (open-field tests) after 14-day dosing (10–50 mg/kg, oral) .

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